Diethyl(2-iodoethyl)amine

Description

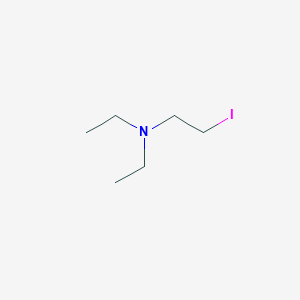

Diethyl(2-iodoethyl)amine (C₆H₁₃IN) is a secondary amine featuring an iodine-substituted ethyl group. Structurally, it consists of a diethylamine backbone with a 2-iodoethyl substituent. This compound is of interest in organic synthesis due to the iodine atom’s role as a leaving group, enabling nucleophilic substitution reactions.

Properties

Molecular Formula |

C6H14IN |

|---|---|

Molecular Weight |

227.09 g/mol |

IUPAC Name |

N,N-diethyl-2-iodoethanamine |

InChI |

InChI=1S/C6H14IN/c1-3-8(4-2)6-5-7/h3-6H2,1-2H3 |

InChI Key |

WYHOFOZPBHOEGE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(2-iodoethyl)amine can be synthesized through several methods. One common approach involves the reaction of diethylamine with 2-iodoethanol under basic conditions. The reaction typically proceeds as follows:

Reaction with 2-iodoethanol: Diethylamine is reacted with 2-iodoethanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Purification: The resulting product is purified through distillation or recrystallization to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-iodoethyl)amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.

Oxidation and Reduction: The compound can undergo oxidation to form this compound oxide or reduction to form diethyl(2-ethyl)amine.

Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of diethyl(2-azidoethyl)amine, diethyl(2-thiocyanatoethyl)amine, etc.

Oxidation: Formation of this compound oxide.

Reduction: Formation of diethyl(2-ethyl)amine.

Scientific Research Applications

Diethyl(2-iodoethyl)amine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.

Biological Studies: this compound is used in biochemical research to study the effects of iodine-containing compounds on biological systems.

Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of diethyl(2-iodoethyl)amine involves its interaction with molecular targets through its iodine atom. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Diethylamine (C₄H₁₁N)

- Structure : Simplest secondary amine (N-ethyl substituents) .

- Key Differences : Lacks the 2-iodoethyl group, reducing steric hindrance and reactivity in substitution reactions.

- Applications : Catalyst deactivation in polymer synthesis , precursor for pharmaceuticals and agrochemicals.

2,2-Diethoxyethyl(diethyl)amine (C₁₀H₂₃NO₂)

- Structure : Diethylamine with a 2,2-diethoxyethyl group .

- Key Differences : Ethoxy groups enhance solubility in polar solvents but reduce electrophilicity compared to iodine.

- Physical Properties : Higher molecular weight (189.30 g/mol) and boiling point due to oxygenated substituents .

Diethylaminoethanol (C₆H₁₅NO)

- Structure : Diethylamine with a hydroxyethyl group .

- Key Differences : Hydroxyl group enables hydrogen bonding, increasing hydrophilicity. The iodine in Diethyl(2-iodoethyl)amine offers distinct reactivity (e.g., Suzuki coupling).

- Applications : Corrosion inhibitors, pharmaceuticals .

Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine (C₉H₁₉F₃N₂)

- Structure: Diethylamine with trifluoropropyl and ethylamino substituents .

- Molecular Weight : 212.26 g/mol , lower than this compound (estimated ~242 g/mol).

Physical and Chemical Properties

*Estimated based on structural analogs.

Biological Activity

Diethyl(2-iodoethyl)amine is a chemical compound with potential applications in various biological contexts, including its role as a pharmacological agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is an amine derivative characterized by the presence of an iodine atom attached to a two-carbon chain. Its chemical structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets.

1. Neurotransmitter Modulation

this compound may influence neurotransmitter systems, particularly those involving acetylcholine and serotonin. Its structural similarity to other amines suggests potential activity as a neurotransmitter modulator.

2. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related dithiocarbamate compounds demonstrate their ability to induce apoptosis in cancer cells by inhibiting proteasomal activity .

3. Inhibition of Enzymatic Activity

Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, which may also apply to this compound. For example, dithiocarbamates have been noted for their capacity to inhibit catalase and carbonic anhydrase, leading to therapeutic effects in conditions like cancer and tuberculosis .

Toxicity Profile

The toxicity of this compound has not been extensively documented; however, related compounds often exhibit significant toxicity at high doses. For example, studies on dithiocarbamates indicate neurotoxic effects at concentrations above 50 mg/kg in animal models .

Case Study 2: Neurotoxicity Assessment

Toxicological assessments have highlighted the potential for neurotoxicity associated with amine compounds. In one study, exposure to high doses of dithiocarbamates resulted in paralysis and muscle atrophy in animal models . This raises concerns regarding the safety profile of this compound, particularly in therapeutic applications.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Neurotransmitter Modulation | Potential modulation of acetylcholine and serotonin systems based on structural similarity. |

| Anticancer Activity | Induces apoptosis in cancer cells; related compounds show significant anticancer properties. |

| Enzymatic Inhibition | Similar compounds inhibit key metabolic enzymes; potential implications for therapeutic use. |

| Toxicity Profile | Related compounds exhibit neurotoxic effects at high doses; caution advised in therapeutic contexts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.